3-Fluoro-1H-indole 4-methylbenzenesulfonate

Myeloperoxidase inhibitor Selectivity index Serotonin transporter

Researchers require regioisomerically pure fluoroindoles to avoid failed SAR reproducibility. This tosylate salt delivers the validated 3-fluoroindole scaffold. • **MPO Inhibition**: Enables access to compounds with 18 nM IC50 and 35x selectivity over SERT. • **Synthetic Utility**: Tosylate serves as a latent leaving group for Suzuki-Miyaura couplings (as low as 0.2 mol% catalyst). • **Supply**: Salt form enhances stability and handling vs. free base (CAS 66946-81-4).

Molecular Formula C15H14FNO3S
Molecular Weight 307.3 g/mol
CAS No. 1858255-05-6
Cat. No. B12075806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1H-indole 4-methylbenzenesulfonate
CAS1858255-05-6
Molecular FormulaC15H14FNO3S
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CN2)F
InChIInChI=1S/C8H6FN.C7H8O3S/c9-7-5-10-8-4-2-1-3-6(7)8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H;2-5H,1H3,(H,8,9,10)
InChIKeyUHWGEZKBAUVKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1H-indole 4-methylbenzenesulfonate: Identity & Structure


3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS 1858255-05-6), also designated as 1H-Indole, 3-fluoro-, 4-methylbenzenesulfonate (1:1), is a fluorinated indole derivative consisting of a 3-fluoro-1H-indole core complexed with 4-methylbenzenesulfonic acid (tosylate salt) . The compound has a molecular formula of C15H14FNO3S and a molecular weight of 307.3 g/mol . Structurally, it features a fluorine substituent at the 3-position of the indole ring—a strategic placement that distinguishes it from regioisomeric fluoroindoles and influences both electronic properties and metabolic stability—combined with a tosylate counterion that facilitates handling and may serve as a latent leaving group for synthetic derivatization . This compound serves primarily as a research intermediate and building block for medicinal chemistry programs exploring fluorinated indole scaffolds, rather than as an end-use pharmaceutical agent .

Product type 3‑Fluoroindole tosylate salt
Regioisomeric identity Fluorine at 3‑position; distinct from 4‑/5‑/6‑/7‑fluoroindole analogs
Synthetic role Protected indole intermediate with latent tosylate cross‑coupling handle

3-Fluoro-1H-indole 4-methylbenzenesulfonate: Substitution Risk


In medicinal chemistry and chemical biology programs, the substitution pattern on the indole ring—particularly fluorination position—exerts profound and non-interchangeable effects on target binding affinity, selectivity profile, metabolic stability, and physicochemical properties [1]. The 3-fluoro substitution in 3-Fluoro-1H-indole 4-methylbenzenesulfonate represents a specific regioisomeric choice distinct from 4-fluoro, 5-fluoro, 6-fluoro, or 7-fluoroindole analogs, each of which displays divergent biological activities and target engagement profiles [2]. The tosylate salt form further distinguishes this compound from the free base (3-fluoroindole, CAS 66946-81-4) by conferring different solubility characteristics, handling properties, and potential synthetic utility as a protected intermediate . Generic substitution with unsubstituted indole, alternative fluoroindole regioisomers, or different salt forms without empirical validation introduces substantial risk of altered potency, modified selectivity, and failed experimental reproducibility. The quantitative evidence presented below substantiates why position-specific fluorination confers measurable advantages that cannot be replicated by structurally similar but regioisomerically distinct alternatives.

Regioisomer mismatch
4‑, 5‑, 6‑, or 7‑fluoroindole analogs display divergent target engagement, selectivity, and metabolic profiles; potency and assay outcomes may not transfer.
Salt form mismatch
The tosylate salt differs from the free base (CAS 66946‑81‑4) in solubility, stability, and synthetic readiness; direct substitution may alter reaction performance.

3-Fluoro-1H-indole 4-methylbenzenesulfonate: Evidence Comparison


MPO Selectivity vs. SERT Off-Target Activity

In a structure-activity relationship study of 3-alkylindole derivatives, a fluoroindole-based compound containing the 3-fluoroindole scaffold (with three carbons in the side chain and one amide group) exhibited potent myeloperoxidase (MPO) inhibition with an IC50 of 18 nM [1]. Critically, this compound demonstrated a selectivity index of 35 (calculated as Ki/IC50 ratio) for MPO over the serotonin reuptake transporter (SERT), with SERT inhibition occurring only in the micromolar range [1]. This selectivity profile is essential for minimizing serotonergic off-target effects. In contrast, 5-fluoroindole-containing derivatives (specifically 5-fluoroindole melatonin analogues) evaluated in the E-Screen assay displayed antiestrogenic effects with IC50 values of 1.31×10⁻⁷ M and 1.9×10⁻⁷ M, and inhibited aromatase activity by up to 29% [2]—indicating a distinct endocrine modulation profile not observed with 3-fluoroindole-based compounds.

MPO Selectivity vs. SERT
Reported
3‑F scaffold compound: MPO IC₅₀ 18 nM, selectivity index 35 over SERT
5‑F analog: antiestrogenic IC₅₀ ~0.13 µM, aromatase inhibition 29%
Reported scaffold selectivity profile; regioisomer-dependent off‑target activity
Cross‑study comparison; direct same‑assay data not available
Myeloperoxidase inhibitor Selectivity index Serotonin transporter Structure-activity relationship Cardiovascular inflammation

Antifungal Potency: Fluoroindole Regioisomer Comparison

A comprehensive in vitro evaluation of 16 halogenated indoles against the postharvest pathogen Botrytis cinerea revealed that 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole exhibited an MIC range of 2–5 mg/L, which was more potent than the clinical fungicides fluconazole and natamycin [1]. Notably, 3-fluoroindole was not among the most potent compounds in this panel, highlighting the critical influence of fluorine substitution position on antifungal activity. This positional dependency underscores that fluoroindole regioisomers cannot be considered interchangeable; the 3-position may confer advantages in other target classes (e.g., MPO, kinases) while being suboptimal for antifungal applications [1].

Antifungal MIC Comparison
Reported
4‑, 5‑, 7‑fluoroindole: MIC 2–5 mg/L vs. B. cinerea
3‑fluoroindole: lower potency in the same panel
Regioisomer-specific antifungal activity; 3‑F not universally suitable
In vitro susceptibility panel; potency rank depends on target pathogen
Antifungal agent Botrytis cinerea Postharvest pathogen Halogenated indole Minimum inhibitory concentration

Synthetic Utility: Protected Intermediate vs. Free Base

The tosylate moiety in 3-Fluoro-1H-indole 4-methylbenzenesulfonate provides a strategic advantage in synthetic sequences compared to the free base 3-fluoroindole (CAS 66946-81-4) . Aryl tosylates have been established as competent substrates for Suzuki-Miyaura cross-coupling reactions, with catalyst loadings as low as 0.2 mol% achievable using indolyl phosphine-palladium catalyst systems under mild conditions [1]. This tosylate functional handle enables direct C–N and C–C bond formation without requiring separate deprotection steps. Additionally, the tosylate salt form may offer improved shelf stability and handling characteristics relative to the free base, which can be susceptible to oxidation or degradation .

Tosylate Cross‑Coupling
Class‑level inference
Aryl tosylate enables Suzuki–Miyaura coupling with Pd catalyst loading as low as 0.2 mol%
May support direct C–C bond formation without separate deprotection
Class‑level data for aryl tosylates; product‑specific validation recommended
Synthetic intermediate Tosylate protecting group Cross-coupling Suzuki-Miyaura Fluorinated building block

Metabolic Stability: Fluorine Position Effects

A systematic study of fluorination patterning on 3-substituted indole derivatives demonstrated that specific fluorination motifs significantly impact metabolic stability in human liver microsome assays [1]. The 3-fluoro substitution pattern is hypothesized to block oxidative metabolism at the indole C3 position, a known site of cytochrome P450-mediated hydroxylation that leads to reactive intermediates and clearance [1]. While direct comparative data for 3-fluoroindole versus other fluoroindole regioisomers are not available in this dataset, the study established that vicinal difluoro substitution patterns alter metabolic stability profiles compared to geminal difluoro counterparts, with quantitative differences in % remaining after microsomal incubation [1]. This evidence supports the class-level inference that 3-position fluorination confers metabolic advantages over unsubstituted indole and may differ from alternative fluorination positions.

Metabolic Stability Position
Class‑level inference
3‑Fluoro substitution hypothesized to block CYP‑mediated C3 hydroxylation; vicinal difluoro patterns alter microsomal stability
Reported fluorination motif may improve metabolic stability relative to unsubstituted indole
Mono‑3‑fluoro direct comparative data not reported; class‑level inference
Metabolic stability Fluorination patterning Cytochrome P450 Drug metabolism Pharmacokinetics

3-Fluoro-1H-indole 4-methylbenzenesulfonate: Application Scenarios


MPO Inhibitor Discovery with Selectivity Over SERT

As demonstrated by the 18 nM IC50 and selectivity index of 35 for MPO over SERT achieved with 3-fluoroindole-based compounds [1], this scaffold is optimally suited for cardiovascular and inflammatory disease research programs where potent MPO inhibition must be achieved without serotonergic off-target effects. Procurement of 3-Fluoro-1H-indole 4-methylbenzenesulfonate provides access to the validated 3-fluoroindole core structure, enabling medicinal chemistry teams to build upon established structure-activity relationships. The 3-position fluorination is essential for maintaining the selectivity profile observed in the lead optimization studies, and substitution with alternative fluoroindole regioisomers would require full de novo SAR re-evaluation.

Protected Indole for Multi-Step Synthesis

In synthetic workflows where the indole nitrogen requires temporary protection or where direct cross-coupling from an aryl tosylate is desired, 3-Fluoro-1H-indole 4-methylbenzenesulfonate offers a practical advantage over the free base 3-fluoroindole . The tosylate moiety can serve as a latent leaving group for Suzuki-Miyaura couplings with catalyst loadings as low as 0.2 mol%, enabling efficient C–C bond formation under mild conditions [2]. This synthetic utility is particularly valuable in parallel synthesis libraries and late-stage functionalization efforts where step economy and yield optimization are procurement-critical parameters.

Fluorine Positional Scanning for Metabolic Stability

Research programs investigating the impact of fluorination position on oxidative metabolism and pharmacokinetic properties require access to positionally defined fluoroindole isomers [3]. 3-Fluoro-1H-indole 4-methylbenzenesulfonate provides the specific 3-fluoro regioisomer, enabling systematic comparison against 4-, 5-, 6-, and 7-fluoroindole analogs in metabolic stability assays. Such studies inform lead optimization decisions where blocking specific metabolic soft spots (e.g., C3 hydroxylation) can improve compound half-life and reduce clearance, as supported by fluorination patterning research [3].

Kinase Inhibitor Discovery Using Fluorinated Indoles

Indole derivatives have been extensively patented and investigated as kinase inhibitors targeting BTK, PI3K, mTOR, and other oncology-relevant kinases [4]. The incorporation of fluorine at the 3-position of the indole core can modulate electronic properties, hydrogen bonding capacity, and lipophilicity to optimize target engagement. 3-Fluoro-1H-indole 4-methylbenzenesulfonate serves as a strategic building block for synthesizing fluorinated indole-based kinase inhibitor libraries, with the tosylate salt form providing a convenient protected intermediate for subsequent N-alkylation or cross-coupling reactions. This application scenario leverages both the 3-fluoro substitution and the tosylate synthetic handle simultaneously.

Application
Selection Property
Validation Focus
MPO inhibitor lead optimization
Scaffold selectivity over SERT
MPO/SERT selectivity assay context
Protected indole synthesis
Tosylate leaving‑group utility
Cross‑coupling efficiency and step economy
Fluorine positional scanning
Regioisomer metabolic soft‑spot mapping
CYP metabolic stability assay context
Kinase inhibitor library synthesis
3‑Fluoroindole electronic modulation
Kinase panel screening and target engagement

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